

Spectroscopic Data of 2-Methyl-2H-indazol-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

CAS No.: 50593-30-1

Cat. No.: B1297901

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Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of **2-Methyl-2H-indazol-6-amine** (CAS No. 50593-30-1). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data defining this important heterocyclic amine. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, the unambiguous structural confirmation of **2-Methyl-2H-indazol-6-amine** is paramount.

This guide deviates from a rigid template. Instead, it is structured to provide a holistic and practical understanding of the compound's spectroscopic signature. We will explore the expected data from core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (^1H and ^{13}C NMR), and Infrared (IR) Spectroscopy. Each section is designed not only to present the data but also to elucidate the rationale behind the experimental approach and the interpretation of the results, reflecting the rigorous process of structural elucidation in a modern laboratory setting.

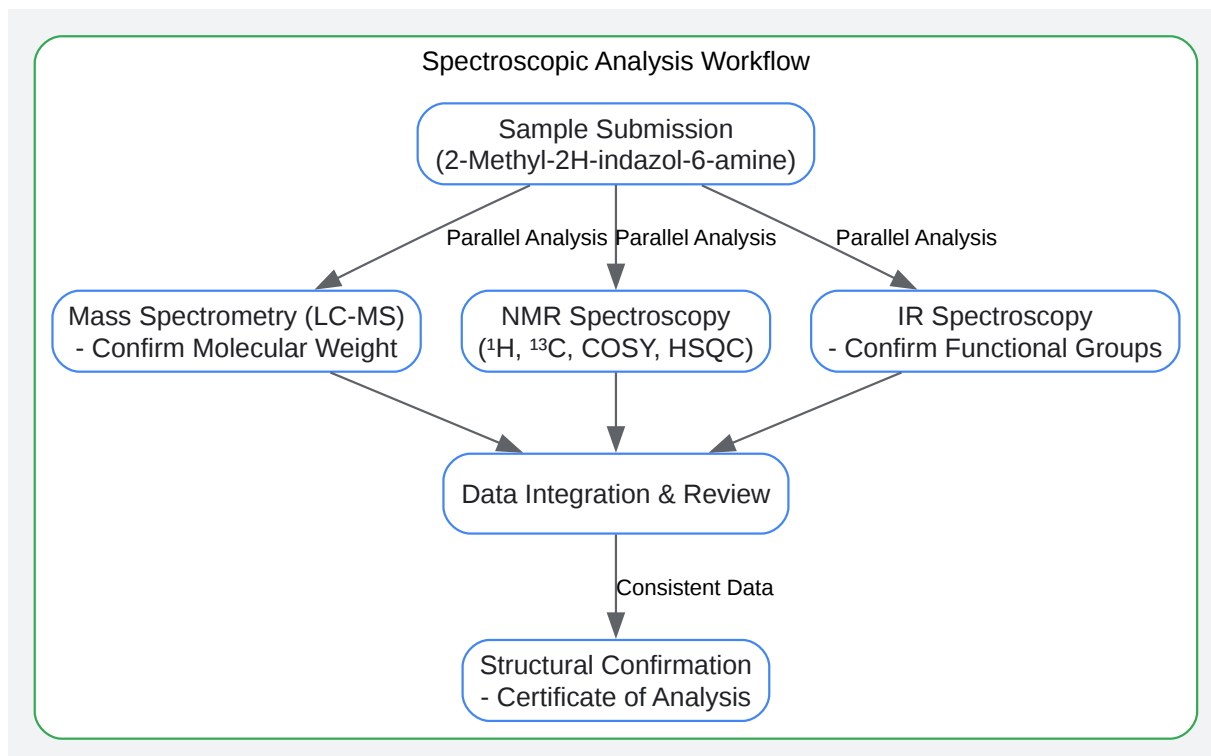
The data presented herein is a combination of referenced values from spectral databases and predicted characteristics based on established principles of spectroscopy and analysis of analogous structures.[1][2] This approach provides a robust, prototypical data set for **2-Methyl-2H-indazol-6-amine**, empowering scientists to confidently identify and characterize this molecule.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. **2-Methyl-2H-indazol-6-amine** is an aromatic heterocyclic compound with the molecular formula $C_8H_9N_3$ and a molecular weight of 147.18 g/mol .[2] Key structural features include the indazole bicyclic system, an N-methyl group at the 2-position, and a primary amine group at the 6-position.

Caption: Molecular structure of **2-Methyl-2H-indazol-6-amine** with atom numbering for NMR assignments.

A typical analytical workflow for the structural confirmation of a synthesized batch of this compound is outlined below. This self-validating process ensures that data from orthogonal techniques are consistent, leading to an unambiguous identification.



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Caption: A typical workflow for the comprehensive spectroscopic characterization of a chemical sample.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a target compound. For a molecule like **2-Methyl-2H-indazol-6-amine**, which is amenable to gas chromatography, Electron Ionization (EI) is a robust method. The molecular ion peak (M^+) is expected to be prominent due to the stable aromatic system.

Trustworthiness: The protocol's trustworthiness is established by observing the expected molecular ion at m/z 147, corresponding to the monoisotopic mass of the molecule ($C_8H_9N_3$).^[2] The presence of the $M-1$ peak (m/z 146) is also a characteristic feature for N-methylated heterocycles, arising from the loss of a hydrogen radical from the methyl group.

Expected Mass Spectrum Data

m/z (relative abundance)	Assignment	Rationale of Formation
147 (High)	$[M]^+$	Molecular Ion
146 (Moderate)	$[M-H]^+$	Loss of a hydrogen radical from the N-methyl group.
118 (Moderate)	$[M-H-HCN]^+$	Loss of HCN from the $[M-H]^+$ fragment, a common pathway for pyrazole-containing rings.
91 (Low)	$[C_7H_7]^+$	Tropylium ion, indicative of a rearranged aromatic structure.

Experimental Protocol: GC-MS

- Sample Preparation: Dissolve 1 mg of **2-Methyl-2H-indazol-6-amine** in 1 mL of methanol or ethyl acetate. The choice of a volatile, compatible solvent is critical for good chromatographic performance.
- Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Parameters:
 - Injector Temperature: 250 °C.
 - Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min. This ensures good separation from any residual solvents or impurities.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

- Source Temperature: 230 °C.
- Scan Range: m/z 40-300. This range comfortably covers the molecular ion and expected fragments.
- Data Analysis: Integrate the chromatogram to find the peak corresponding to the target compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For **2-Methyl-2H-indazol-6-amine**, ^1H and ^{13}C NMR are essential. The choice of solvent is crucial; DMSO- d_6 is preferred as it can solubilize the compound and allows for the observation of the exchangeable amine protons ($-\text{NH}_2$).

Expected ^1H NMR Data

The structure has 9 protons in 5 distinct chemical environments. The electron-donating amine group and the heterocyclic ring structure will dictate the chemical shifts of the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	s	1H	H-3	The proton on the pyrazole ring, typically downfield in indazoles.
~7.4 - 7.6	d	1H	H-4	Coupled to H-5. Shifted downfield by the adjacent fused ring.
~6.8 - 7.0	d	1H	H-7	The proton ortho to the amine group, shifted upfield.
~6.5 - 6.7	dd	1H	H-5	Coupled to H-4. Shifted upfield due to the para-amine group.
~5.0 - 5.5	br s	2H	-NH ₂	Broad singlet, exchangeable with D ₂ O. The chemical shift can vary.
~4.0 - 4.2	s	3H	N-CH ₃	Singlet for the methyl group attached to nitrogen.

Expected ¹³C NMR Data

The molecule has 8 carbon atoms, all of which are expected to be unique in the ¹³C NMR spectrum.

Chemical Shift (δ , ppm)	Assignment	Rationale
~150 - 155	C-6	Aromatic carbon directly attached to the electron-donating amine group.
~140 - 145	C-7a	Bridgehead carbon adjacent to N1.
~130 - 135	C-3	Carbon in the pyrazole ring.
~120 - 125	C-3a	Bridgehead carbon adjacent to the benzene ring.
~115 - 120	C-4	Aromatic CH.
~110 - 115	C-5	Aromatic CH, shielded by the amine group.
~95 - 100	C-7	Aromatic CH, strongly shielded by the ortho-amine group.
~35 - 40	N-CH ₃	N-methyl carbon.

Experimental Protocol: NMR

- **Sample Preparation:** Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** -2 to 12 ppm.
 - **Number of Scans:** 16. This provides a good signal-to-noise ratio for a sample of this concentration.

- Relaxation Delay (d1): 2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: 0 to 180 ppm.
 - Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For **2-Methyl-2H-indazol-6-amine**, the most characteristic signals will be from the N-H stretches of the primary amine and the C-N stretching vibrations.

Trustworthiness: The protocol is self-validating by the clear observation of the expected bands. The presence of a doublet in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, while its absence would immediately indicate a structural issue.

Expected IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3450 - 3350	Medium, Sharp (Doublet)	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine
3050 - 3000	Medium	Aromatic C-H Stretch	Indazole Ring
2950 - 2850	Medium	Aliphatic C-H Stretch	N-CH ₃ Group
1620 - 1580	Strong	N-H Bend (Scissoring)	Primary Amine
1500 - 1450	Strong	C=C Aromatic Ring Stretch	Indazole Ring
1330 - 1250	Strong	C-N Stretch	Aromatic Amine

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed, making ATR a highly efficient method.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.
- **Data Acquisition:**
 - **Background Scan:** Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument background.
 - **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - **Parameters:**
 - **Resolution:** 4 cm⁻¹.

- Scan Range: 4000 - 600 cm^{-1} .
- Number of Scans: 32.
- Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the peaks corresponding to the key functional groups listed in the table above.

Conclusion

The combination of Mass Spectrometry, NMR (^1H and ^{13}C), and IR Spectroscopy provides a comprehensive and definitive characterization of **2-Methyl-2H-indazol-6-amine**. The expected data presented in this guide, derived from established spectroscopic principles, serves as a reliable benchmark for researchers. By following the detailed protocols and understanding the rationale behind the spectral features, scientists can ensure the identity, purity, and structural integrity of this valuable chemical entity, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

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Sources

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